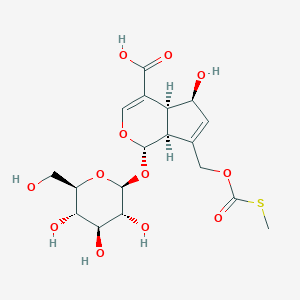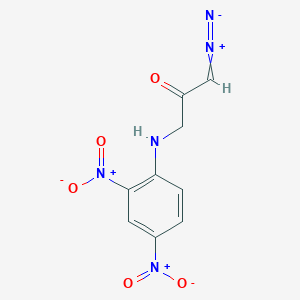![molecular formula C15H14N2 B103645 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine CAS No. 17408-36-5](/img/structure/B103645.png)
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine (DMPP) is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is a pyrazolopyridine derivative that has been synthesized through various methods. DMPP has been found to have a unique mechanism of action, which has led to its investigation as a potential tool for studying biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine has been investigated for its potential applications in scientific research. One of the most promising applications of 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine is its use as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs). 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine has been found to be a potent agonist of nAChRs, which has led to its use in studying the role of these receptors in various physiological processes, such as learning and memory, addiction, and pain perception.
Wirkmechanismus
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine acts as a potent agonist of nAChRs, which are ligand-gated ion channels that are found in the central and peripheral nervous systems. When 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine binds to the receptor, it causes a conformational change that leads to the opening of the ion channel and the influx of cations, such as sodium and calcium, into the cell. This influx of cations leads to depolarization of the cell membrane, which can trigger various physiological responses, such as the release of neurotransmitters.
Biochemische Und Physiologische Effekte
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine has been found to have various biochemical and physiological effects. One of the most significant effects of 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine is its ability to activate nAChRs, which can lead to the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine. This activation of nAChRs has been found to have various physiological effects, such as the enhancement of learning and memory, the modulation of pain perception, and the regulation of mood and emotion.
Vorteile Und Einschränkungen Für Laborexperimente
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine has several advantages for use in lab experiments. It is a potent and selective agonist of nAChRs, which makes it a useful tool for studying the function of these receptors. Additionally, 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine has a long half-life, which allows for prolonged activation of nAChRs. However, 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine also has some limitations, such as its potential toxicity and the need for careful dosing to avoid non-specific effects.
Zukünftige Richtungen
There are several future directions for research on 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine. One area of research is the development of more selective and potent agonists of nAChRs. Another area of research is the investigation of the role of nAChRs in various physiological processes, such as addiction and pain perception. Additionally, the potential therapeutic applications of 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine and other nAChR agonists should be explored, particularly for the treatment of neurological and psychiatric disorders.
Conclusion
In conclusion, 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has been synthesized through various methods and has been investigated for its potential applications in scientific research. 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine acts as a potent agonist of nAChRs, which makes it a useful tool for studying the function of these receptors and their role in various physiological processes. 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine, including the development of more selective and potent agonists of nAChRs and the investigation of the therapeutic potential of these compounds.
Synthesemethoden
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine can be synthesized through various methods, including the reaction of 2-phenylpyridine with dimethyl acetylenedicarboxylate in the presence of a palladium catalyst. Another method involves the reaction of 2-phenylpyridine with dimethyl acetylenedicarboxylate in the presence of a copper catalyst. Both methods have been found to be effective in producing 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine with high yields.
Eigenschaften
CAS-Nummer |
17408-36-5 |
|---|---|
Produktname |
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine |
Molekularformel |
C15H14N2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
3,7-dimethyl-2-phenylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C15H14N2/c1-11-7-6-10-14-12(2)15(16-17(11)14)13-8-4-3-5-9-13/h3-10H,1-2H3 |
InChI-Schlüssel |
FOBFSJFOXSRJMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C(C(=NN12)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=CC=CC2=C(C(=NN12)C3=CC=CC=C3)C |
Synonyme |
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)



![[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B103576.png)





acetate](/img/structure/B103585.png)
